molecular formula C17H14N2O3 B160825 1-Benzyl-5-phenylbarbituric acid CAS No. 72846-00-5

1-Benzyl-5-phenylbarbituric acid

Cat. No. B160825
CAS RN: 72846-00-5
M. Wt: 294.3 g/mol
InChI Key: KCWWCWMGJOWTMY-UHFFFAOYSA-N
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Description

1-Benzyl-5-phenylbarbituric acid is a compound that is useful as a pharmaceutical intermediate in organic synthesis .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-5-phenylbarbituric acid is C17H14N2O3 and its molecular weight is 294.30 g/mol .


Chemical Reactions Analysis

1-Benzyl-5-phenylbarbituric acid is used as a pharmaceutical intermediate in organic synthesis . In terms of reactivity, it does not undergo hazardous polymerization . The combustion of this compound can produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) .


Physical And Chemical Properties Analysis

1-Benzyl-5-phenylbarbituric acid is a white to off-white crystalline powder . It has a melting point of 158-164°C . The compound is soluble in acetone and slightly soluble in water .

Scientific Research Applications

  • 1-Benzyl-5-phenylbarbituric acid is a chemical compound with the empirical formula C17H14N2O3 . It has a molecular weight of 294.30 g/mol and a melting point of 163 °C .
  • This compound is available for purchase from various chemical suppliers, indicating its use in chemical research and development .
  • It’s described as a useful research chemical and a pharmaceutical intermediate in organic synthesis .

Safety And Hazards

When handling 1-Benzyl-5-phenylbarbituric acid, it is recommended to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment is advised . In case of accidental release, ensure adequate ventilation, avoid dust formation, and do not release into the environment .

properties

IUPAC Name

1-benzyl-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-15-14(13-9-5-2-6-10-13)16(21)19(17(22)18-15)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWWCWMGJOWTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(C(=O)NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888290
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-phenyl-1-(phenylmethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-phenylbarbituric acid

CAS RN

72846-00-5
Record name 5-Phenyl-1-(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72846-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-phenyl-1-(phenylmethyl)-
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-phenyl-1-(phenylmethyl)-
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-phenyl-1-(phenylmethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-5-phenylbarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.924
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Synthesis routes and methods

Procedure details

To a suspension of 100 g (666 mmol) of benzylurea and 156.8 g (666 mmol) of diethyl phenylmalonate in 340 ml of methanol, 164 ml (666 mmol) of a 4.1M sodium methylate solution was added at room temperature, followed by refluxing for 16 hours. After the reaction mixture was cooled, the solvent was distilled off. After the residue was dissolved in water and insoluble substances were filtered out, the filtrate was adjusted to pH 3-4 by adding concentrated hydrochloric acid. The resulting precipitate was collected by filtration, washed with water and n-hexane-diethyl ether and dried to yield 163.23 g (83.3%, white crystal) of the desired product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
156.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
S Guo, C Huang, N Zhang, S Ma, C Bo, B Gong… - Analytical …, 2022 - pubs.rsc.org
… The retention factors (k) of 1-benzyl-5-phenylbarbituric acid … The R S of 1-benzyl-5-phenylbarbituric acid and verapamil … , the enantiomers of 1-benzyl-5-phenylbarbituric acid, fluoxetine …
Number of citations: 5 pubs.rsc.org
K Ikemura, T Endo - Journal of applied polymer science, 1999 - Wiley Online Library
… 5-Butylbarbituric acid (BBA), 1-cyclohexyl-5-ethylbarbituric acid (CEBA), and 1-benzyl-5-phenylbarbituric acid (BPBA) were synthesized by the reaction of malonic acid diethylester …
Number of citations: 113 onlinelibrary.wiley.com
K Ikemura, T Endo - Dental materials journal, 2010 - jstage.jst.go.jp
… When used in conjunction with 1-benzyl-5-phenylbarbituric acid (BPBA)-BPODEPT initiator, the tensile bond strength to Ni-Cr alloy after 20,000 times of thermal cycling was found to be …
Number of citations: 93 www.jstage.jst.go.jp
K Ikemura, FR Tay, N Nishiyama, DH Pashley… - Dental materials …, 2006 - jstage.jst.go.jp
The aims of this study were to synthesize new phosphonic acid monomers, and to examine their bonding performance. Four kinds of newly designed phosphonic acid monomers were …
Number of citations: 54 www.jstage.jst.go.jp
G Wemken, BC Spies, S Pieralli, U Adali… - Journal of the …, 2020 - Elsevier
… In the case of the self-curing material PalaXpress, radicals are generated by a redox system (1-Benzyl-5-phenylbarbituric acid) to start the polymerization process. Subsequently, …
Number of citations: 20 www.sciencedirect.com
H Geng, Z Wang, F Zhang, Z Li, B Yang - Journal of Chromatography A, 2022 - Elsevier
A polymer polar stationary phase functionalized with hyperbranched polyglycerol for hydrophilic interaction chromatography (HILIC) is described. It is prepared via surface-initiated ring-…
Number of citations: 10 www.sciencedirect.com
K IKEMURA, K ARAI, T ENDO, T KAWAKAMI… - Dental Materials …, 1996 - jstage.jst.go.jp
IKEMURA et al. 155 known that radical polymerization initiator systems play an important role in the adhesive resins17-25). Masuhara et al. 17) developed an adhesive system …
Number of citations: 7 www.jstage.jst.go.jp
G Wemken, F Burkhardt, BC Spies, L Kleinvogel… - Dental Materials, 2021 - Elsevier
Objective To investigate the tensile and flexural strength of poured, subtractive, and additive manufactured denture base methacrylates bonded to soft and hard relining materials after …
Number of citations: 22 www.sciencedirect.com
K Ikemura, T Endo, Y Kadoma - Dental materials journal, 2012 - jstage.jst.go.jp
… (DEPT)/1-benzyl-5phenylbarbituric acid (BPBA)22), was used. The adhesive resins (P/L=3.5) were cured in 5.0–8.0 minutes at 23±1C. Compared to conventional phosphorus-…
Number of citations: 63 www.jstage.jst.go.jp
A Fouad, DH El-Sayed, BE Salman… - Critical Reviews in …, 2023 - Taylor & Francis
… In a related study, a distinct type of vancomycin-bonded CSP was utilized for the enantioseparation of chiral pharmaceuticals, including; 1-benzyl-5-phenylbarbituric acid, …
Number of citations: 1 www.tandfonline.com

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